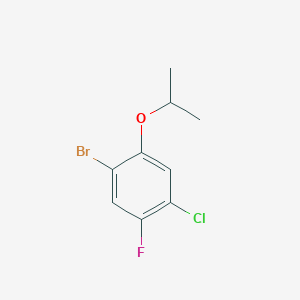
1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9BrClFO. It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and an isopropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of benzene derivatives. The process may involve:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst like iron (Fe).
Chlorination: Addition of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor.
Isopropoxylation: Addition of an isopropoxy group using isopropyl alcohol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Electrophilic Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of new benzene derivatives with different substituents.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated compounds or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene depends on the specific reactions it undergoes. In general, the compound can act as an electrophile or nucleophile in chemical reactions, interacting with various molecular targets and pathways. The presence of multiple halogen atoms and an isopropoxy group allows for diverse reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene
- 1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene
- p-Bromofluorobenzene
Uniqueness
1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, fluorine, and an isopropoxy group allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C9H9BrClFO |
|---|---|
Molekulargewicht |
267.52 g/mol |
IUPAC-Name |
1-bromo-4-chloro-5-fluoro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-4-7(11)8(12)3-6(9)10/h3-5H,1-2H3 |
InChI-Schlüssel |
VTKRRXUWTOKGDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1Br)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















